molecular formula C7H12Cl2O2 B14363889 1-Methylbutyl dichloroacetate CAS No. 90380-55-5

1-Methylbutyl dichloroacetate

Cat. No.: B14363889
CAS No.: 90380-55-5
M. Wt: 199.07 g/mol
InChI Key: BSBLGRPLLFXELO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylbutyl dichloroacetate can be synthesized through the esterification reaction between 1-methylbutanol and dichloroacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methylbutyl dichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce 1-methylbutanol and dichloroacetic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the dichloroacetate moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 1-Methylbutanol and dichloroacetic acid.

    Reduction: 1-Methylbutanol.

    Substitution: Substituted dichloroacetates depending on the nucleophile used.

Scientific Research Applications

1-Methylbutyl dichloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylbutyl dichloroacetate involves its interaction with various molecular targets. One of the primary targets is the enzyme pyruvate dehydrogenase kinase, which is inhibited by the compound . This inhibition leads to the activation of pyruvate dehydrogenase, promoting oxidative phosphorylation and altering cellular metabolism. The compound’s effects on cellular pathways are being studied for their potential therapeutic benefits, particularly in cancer treatment .

Comparison with Similar Compounds

1-Methylbutyl dichloroacetate can be compared with other esters and dichloroacetates:

    Similar Compounds: Ethyl acetate, methyl butyrate, and other esters.

    Uniqueness: The presence of the dichloroacetate moiety imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other esters.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent and intermediate in organic synthesis. Ongoing research continues to explore its applications and mechanisms of action, particularly in the context of therapeutic development.

Properties

CAS No.

90380-55-5

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

pentan-2-yl 2,2-dichloroacetate

InChI

InChI=1S/C7H12Cl2O2/c1-3-4-5(2)11-7(10)6(8)9/h5-6H,3-4H2,1-2H3

InChI Key

BSBLGRPLLFXELO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=O)C(Cl)Cl

Origin of Product

United States

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